Ipconazole
Overview
Description
Ipconazole is a systemic, broad-spectrum fungicide belonging to the triazole class of chemicals. It is primarily used as a seed treatment to protect plants from soil-borne and seed-borne diseases. The compound is known for its effectiveness in inhibiting sterol synthesis in fungi, which is crucial for fungal cell membrane integrity .
Mechanism of Action
Target of Action
Ipconazole, a demethylation inhibitor of fungal ergosterol biosynthesis , primarily targets the GABAergic inhibitory neurons in the developing brain . These neurons play a crucial role in maintaining the balance of excitation and inhibition in the neural network .
Mode of Action
This compound interacts with its targets by disrupting mitochondrial homeostasis . This disruption leads to a decrease in the mitochondrial density in the forebrain of the larvae treated with this compound . The compound also interrupts the expression of gad1b, confirming that GABAergic inhibitory neurons are dysregulated .
Biochemical Pathways
This compound affects the mitochondrial-specific antioxidants, superoxide dismutases 1 and 2, and the genes essential for mitochondrial genome maintenance and functions . This suggests that this compound-driven oxidative stress is a key factor in its mode of action . The compound also substantially reduces hsp70 expression and increases ERK1/2 phosphorylation in a dose-dependent manner .
Pharmacokinetics
It is known that similar compounds, such as itraconazole, voriconazole, posaconazole, and isavuconazole, are metabolized in the liver . These azoles are substrates and inhibitors of cytochrome P450 (CYP) isoenzymes and are therefore involved in numerous drug–drug interactions .
Result of Action
This compound exposure results in cytotoxic effects by reducing cell viability, generating oxidative stress, and inducing cell death in SH-SY5Y cells . This suggests that this compound exposure should be considered as a factor in the presentation of neurotoxicity or neurodegeneration .
Action Environment
This compound is widely used in modern agriculture for foliar and seed treatment, and is authorized for use in livestock feed . Waste from this compound treatment enters rivers and groundwater through disposal and rain, posing potential toxicity to humans and other organisms . Its metabolites remain stable under standard hydrolysis conditions . Therefore, environmental factors such as the presence of water bodies and rainfall can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ipconazole interacts with various biomolecules, leading to a series of biochemical reactions. It has been observed to induce oxidative stress, cell death, and proinflammation in SH-SY5Y neuroblastoma cells .
Cellular Effects
This compound has a significant impact on cellular processes. It reduces cell viability and generates oxidative stress, leading to cell death in SH-SY5Y cells . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces an overexpression of Bax, Casp3, APAF1, and BNIP3 (cell death genes); NLRP3, Casp1, and IL1B (inflammasome complex genes); and NFκB, TNFα, and IL6 (inflammation genes). It also reduces the expression of NRF2, SOD, and GPx (antioxidant genes) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound, in a dose-dependent manner, reduces cell viability and increases ROS production and caspase3/7 enzyme activity in SH-SY5Y cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to produce cytotoxic effects by reducing cell viability, generating oxidative stress, and inducing cell death .
Metabolic Pathways
Its role in inducing oxidative stress suggests that it may interact with enzymes or cofactors involved in cellular redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipconazole involves several steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-chlorobenzyl chloride with isopropyl cyclopentanone in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ipconazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can alter the functional groups present in this compound, potentially affecting its fungicidal activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the triazole ring or other parts of the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ipconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole fungicides.
Biology: Research on this compound includes its effects on fungal cell membranes and its potential toxicity to non-target organisms.
Medicine: Studies have explored its potential use in treating fungal infections in humans and animals.
Industry: This compound is widely used in agriculture to protect crops, turfgrass, ornamental flowers, and conifers from fungal diseases .
Comparison with Similar Compounds
Similar Compounds
Ipconazole is structurally similar to other triazole fungicides, such as:
- Epoxiconazole
- Tebuconazole
- Flutriafol
- Propiconazole
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique binding properties to the target enzyme, 14-alpha demethylase. This results in a distinct spectrum of activity and efficacy against various fungal pathogens .
This compound’s unique properties make it a valuable tool in both agricultural and scientific research, offering effective protection against a wide range of fungal diseases while also serving as a model compound for studying triazole fungicides.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCMDBMOLSEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034674 | |
Record name | Ipconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125225-28-7 | |
Record name | Ipconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125225-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125225287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ipconazole is a triazole fungicide that inhibits the biosynthesis of ergosterol [, , , ], a critical component of fungal cell membranes. It specifically targets the CYP51 (cytochrome P450) enzyme, also known as 14α-demethylase, which is involved in the demethylation step of ergosterol biosynthesis [, ]. By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to membrane dysfunction and ultimately fungal cell death [, ].
A: Yes, this compound has been shown to inhibit gibberellin production in Fusarium moniliforme, the causal agent of Bakanae disease in rice []. This inhibition occurs even at fungistatic concentrations, suggesting a potential role in its effectiveness against Bakanae disease [].
A: Research has shown that this compound exposure can disrupt mitochondrial homeostasis in zebrafish, leading to reduced locomotive activity during early development []. This appears to be linked to oxidative stress induced by the fungicide, as evidenced by reduced expression of mitochondrial-specific antioxidants []. Additionally, this compound can dysregulate GABAergic inhibitory neurons in zebrafish, potentially leading to an uncoordinated neural network [].
ANone: The molecular formula of this compound is C17H20ClN3O, and its molecular weight is 317.82 g/mol.
A: The specific stereochemistry of this compound is crucial for its activity. Research has shown that the diastereomers with the (1RS,2SR,5RS;1RS,2SR,5SR) configuration exhibit higher fungicidal activity compared to other diastereomers []. This highlights the importance of the three-dimensional arrangement of atoms within the molecule for effective target binding and activity.
A: Yes, studies have investigated the structure-activity relationships of this compound analogs. Replacing the isopropyl group on the cyclopentane ring with other alkyl groups or a hydrogen atom led to variations in fungicidal activity and plant growth inhibitory effects. For example, removing the isopropyl group or replacing it with a methyl group resulted in compounds with strong plant growth inhibitory activity, while longer alkyl chain substitutions abolished this effect [, ]. This suggests that the isopropyl group plays a crucial role in determining the selectivity of this compound towards fungal cells over plant cells.
A: Studies have examined the metabolism and residue levels of this compound in rice plants after seed treatment. A significant portion of the applied this compound was found to remain in the soil, while a smaller percentage was detected in roots and seeds. Only trace amounts reached the shoots, indicating limited translocation within the plant []. The primary metabolic reactions involved oxidation of the isopropyl and benzylmethylene groups []. Interestingly, this compound and its initial metabolites detected in seedlings were not found in harvested rice grains, suggesting further degradation or transformation within the plant over time [].
A: While the research provided doesn't detail specific formulations, it highlights that this compound is often used as a seed treatment, either alone or in combination with other fungicides [, , , , ]. This suggests that seed treatment formulations likely play a crucial role in ensuring effective delivery and protection against seed and soil-borne diseases.
A: The European Commission requested a review of this compound's approval, specifically focusing on risks to birds and negligible exposure limits for humans through dietary and non-dietary routes []. This highlights the ongoing efforts to evaluate and ensure the safety of this compound within the context of human and environmental health.
A: Although specific ADME data wasn't provided, studies on rice plants suggest that this compound is absorbed by seeds and roots, with limited translocation to shoots []. Metabolism in plants primarily involves oxidation of the isopropyl and benzylmethylene groups []. Persistence of metabolites in soil and water indicates potential for environmental accumulation [, ]. Further research is needed to fully elucidate the ADME profile of this compound in different organisms.
ANone: Researchers have employed various in vitro assays to evaluate this compound's efficacy. These include:
- Mycelial growth inhibition assays: These are commonly used to determine the minimum inhibitory concentration (MIC) and EC50 values of this compound against different fungal species [, , , , ].
- Spore germination assays: These assess the ability of this compound to prevent fungal spore germination, a crucial step in disease establishment [].
- Gibberellin production assays: These have been used to investigate this compound's inhibitory effects on gibberellin biosynthesis in fungi like Fusarium moniliforme [].
ANone: Yes, several studies have explored the efficacy of this compound in controlling plant diseases under controlled and field conditions. These include:
- Greenhouse experiments: These have demonstrated the effectiveness of this compound seed treatments in controlling Bakanae disease in rice [] and Ascochyta blight in chickpea [].
- Field trials: These have shown the potential of this compound seed treatments in managing collar rot of groundnut [] and Phytophthora stem and root rot in soybean [, ].
ANone: Several factors can influence resistance development in fungi, including:
- Target site mutations: Changes in the CYP51 gene, particularly in the target site of this compound, can reduce its binding affinity and effectiveness [].
ANone: The research highlights several other fungicides tested alongside this compound, including:
- Phenamacril: Often used in combination with this compound to control Bakanae disease in rice [].
- Metalaxyl: Frequently combined with this compound in seed treatments for various crops [, , , ].
- Other triazole fungicides: These include prothioconazole, difenoconazole, tebuconazole, and others, often used in combination with this compound for broader spectrum disease control [, , , , ].
- Non-triazole fungicides: These include thiram, fludioxonil, sedaxane, and others, each targeting different fungal pathways and offering varying levels of efficacy against specific pathogens [, , ].
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